1-Bromo-4-(2-bromopropyl)benzene
Description
Contextualization within Brominated Aromatic Hydrocarbons
Brominated aromatic hydrocarbons are a class of organic compounds that have found extensive use in a variety of chemical applications, from pharmaceuticals to materials science. acs.orgresearchgate.net The introduction of bromine atoms onto an aromatic ring or its substituents can significantly alter the electronic properties and reactivity of the parent molecule. nih.govacs.org These compounds are often used as key intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-bromine bond can be readily functionalized. researchgate.net The presence of bromine can also impart specific properties to the final products, such as flame retardancy or increased biological activity. nih.gov
1-Bromo-4-(2-bromopropyl)benzene is a member of this class, characterized by a benzene (B151609) ring substituted with a bromine atom and a 2-bromopropyl group at the para position. This specific arrangement of atoms gives rise to a molecule with two distinct types of carbon-bromine bonds: one attached to the aromatic ring and the other to a secondary carbon in the alkyl side chain. This duality in its structure is key to its potential synthetic utility.
Significance as a Synthetic Intermediate and Research Target
The significance of this compound as a synthetic intermediate lies in the differential reactivity of its two bromine atoms. The aromatic bromine atom is relatively unreactive towards simple nucleophilic substitution but can participate in a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring, providing a pathway to a wide array of substituted benzene derivatives.
Conversely, the bromine atom on the propyl side chain is susceptible to nucleophilic substitution and elimination reactions. This allows for the introduction of various functional groups at the benzylic position, further expanding the synthetic possibilities. The potential for selective reaction at one of the bromine atoms, or the ability to perform sequential reactions at both sites, makes this compound a potentially versatile building block in the synthesis of complex target molecules.
While specific research focused solely on this compound is limited, its isomeric counterpart, 1-Bromo-4-(1-bromopropyl)benzene, has been noted as a versatile intermediate in organic synthesis. For instance, it has been used in borylation reactions to generate diborylated products. This suggests that this compound could be a valuable, yet under-explored, tool for organic chemists.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀Br₂ |
| IUPAC Name | This compound |
| Molecular Weight | 277.98 g/mol nih.gov |
| Canonical SMILES | CC(Br)Cc1ccc(Br)cc1 |
| InChI Key | NVYOCAOZCSNIHR-UHFFFAOYSA-N nih.gov |
| Appearance | Predicted to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-4-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
DXCLNLVAALGFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 2 Bromopropyl Benzene
Direct Halogenation Reactions
Direct halogenation of an appropriate precursor, such as 4-bromocumene, presents a straightforward approach to synthesizing 1-bromo-4-(2-bromopropyl)benzene. This typically involves a free-radical substitution reaction where a hydrogen atom on the isopropyl side chain is replaced by a bromine atom. libretexts.org
The reaction is generally initiated by light or heat, which causes the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals. libretexts.org These highly reactive radicals then proceed to abstract a hydrogen atom from the benzylic position of the 4-bromocumene. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.org
It is important to note that free-radical bromination is significantly more selective than chlorination. masterorganicchemistry.comyoutube.com Bromination reactions overwhelmingly favor the substitution of hydrogens at the most substituted carbon atom. youtube.comyoutube.com In the case of 4-bromocumene, the tertiary hydrogen at the benzylic position is the most reactive site, leading to the desired product. libretexts.org
Table 1: Reagents and Conditions for Direct Halogenation
| Starting Material | Reagent | Conditions | Product |
| 4-Bromocumene | Br₂ | Light (hv) or Heat | This compound |
| 4-Bromocumene | N-Bromosuccinimide (NBS) | Peroxide initiator, CCl₄ | This compound |
This table provides a summary of common reagents and conditions for the direct halogenation of 4-bromocumene.
Indirect Synthesis Routes
Indirect methods offer alternative pathways to this compound, often providing greater control over the final product and accommodating a wider range of starting materials.
A key indirect route involves the addition of hydrogen bromide (HBr) to an unsaturated precursor like 1-bromo-4-(prop-1-en-1-yl)benzene (B1336885). evitachem.com This electrophilic addition reaction proceeds via the formation of a carbocation intermediate.
The hydrobromination of 1-bromo-4-(prop-1-en-1-yl)benzene follows Markovnikov's rule. The hydrogen atom of HBr adds to the carbon of the double bond that already has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. The bromide ion then attacks this carbocation to yield the final product, this compound. chemistrysteps.com
When bromine (Br₂) is added to an alkene, the reaction typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. youtube.commasterorganicchemistry.comladykeanecollege.edu.in This means the two bromine atoms add to opposite faces of the alkene. masterorganicchemistry.com The stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibromide. For instance, the bromination of a cis-alkene yields a pair of enantiomers, while the bromination of a trans-alkene produces a meso compound. youtube.com
Table 2: Stereochemical Outcome of Alkene Bromination
| Alkene Stereochemistry | Product Stereochemistry |
| cis | Enantiomers (racemic mixture) |
| trans | Meso compound |
This table illustrates the stereospecificity of bromine addition to alkenes.
Another synthetic strategy involves the conversion of a substituted benzyl (B1604629) alcohol, such as 1-(4-bromophenyl)propan-2-ol, to the desired product. This transformation can be achieved by treating the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). A similar approach can be used to synthesize (1-bromopropyl)benzene (B1269762) from 1-phenylpropan-1-one by first reducing the ketone to an alcohol and then brominating it. chegg.com
Reductive approaches can also be employed. For instance, 4-bromobutyrophenone (B1616600) can be reacted with hydrogen in the presence of a metal catalyst to produce 1-bromo-4-phenylbutane. google.com While this specific example does not yield the target molecule, the principle of reducing a ketone to an alkyl group can be applied in a multi-step synthesis.
Organometallic Coupling Strategies
Organometallic coupling reactions represent a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. For a molecule like this compound, these strategies could theoretically involve the coupling of a pre-functionalized benzene (B151609) ring with a propyl fragment.
Palladium catalysis is a versatile tool for the synthesis of substituted aromatic compounds. diva-portal.org Reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, are widely employed. nih.gov A hypothetical palladium-catalyzed route to this compound might involve the cross-coupling of a 1,4-dibromobenzene (B42075) derivative with a 2-propyl organometallic reagent or the coupling of a (4-bromophenyl)boronic acid with a 1,2-dibromopropane (B165211) derivative. However, specific literature detailing such a transformation for this exact molecule is not available. Research on related structures often focuses on different synthetic approaches or different coupling partners. nih.govrsc.orgchemrxiv.org
Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium. Nickel catalysts are particularly adept at activating challenging C-H bonds and coupling reactions involving alkyl halides. thieme-connect.de A potential nickel-catalyzed synthesis of this compound could involve the cross-coupling of 1,4-dibromobenzene with a 2-propyl Grignard or organozinc reagent. Nickel-catalyzed arylboration of alkenylarenes is another advanced method for constructing complex molecules, but its application to this specific target is not documented. nih.gov Research in this area highlights the potential for such methods, but lacks specific examples for this compound.
Process Optimization and Reaction Efficiency Studies
Optimizing a synthetic process is crucial for maximizing yield, minimizing waste, and ensuring scalability. This involves a systematic study of various reaction parameters.
The choice of solvent and reaction temperature profoundly impacts the outcome of organometallic coupling reactions. Solvents are selected based on their ability to dissolve reactants, stabilize catalytic intermediates, and their boiling point. For instance, in nickel-catalyzed arylboration reactions of alkenylarenes, a switch from less polar solvents to a polar aprotic solvent like DMA (dimethylacetamide) was found to significantly improve product yield. nih.gov Temperature control is critical; reactions are often run at elevated temperatures to overcome activation energy barriers, but excessively high temperatures can lead to catalyst decomposition or the formation of byproducts. google.com For example, a study on the synthesis of bromobenzene (B47551) derivatives noted that at temperatures below 40°C, the reaction was impractically slow. google.com
Table 1: General Influence of Solvent and Temperature on Cross-Coupling Reactions
| Parameter | General Effect | Example |
|---|---|---|
| Solvent Polarity | Affects solubility of reactants and stability of charged intermediates. Polar aprotic solvents (e.g., DMF, DMA) often favor higher reaction rates. | In a Ni-catalyzed arylboration, DMA gave a high yield, whereas toluene (B28343) inhibited the reaction. nih.gov |
| Temperature | Reaction rates generally increase with temperature. However, side reactions and catalyst degradation can also increase. | Bromination of benzene is slow below 40°C, with optimal ranges often between 50-80°C. google.com |
The choice of catalyst, including the metal center (e.g., Pd, Ni) and the supporting ligands, is paramount. Ligands stabilize the metal, modulate its reactivity, and can influence selectivity. For example, the use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions can affect regioselectivity. nih.gov Catalyst loading—the amount of catalyst used relative to the reactants—is a key optimization parameter. While higher loading can increase reaction speed, it also increases cost and can complicate purification. The goal is to find the minimum effective loading that provides a good yield in a reasonable time. In many palladium-catalyzed cross-coupling reactions, catalyst loadings are often in the range of 1-5 mol%. nih.gov
Table 2: General Effects of Catalyst Selection and Loading
| Parameter | General Effect | Example |
|---|---|---|
| Catalyst Type | The metal (Pd, Ni) and ligands (e.g., phosphines, NHCs) determine the reaction's feasibility, scope, and selectivity. | Chiral bis(oxazoline) ligands have been used with nickel to achieve enantioselective C–H functionalization. thieme-connect.de |
| Catalyst Loading | Lower loading is economically and environmentally preferable. Higher loading can increase reaction rates but may lead to more side products. | A Suzuki coupling reaction utilized a Pd(PPh₃)₄ catalyst at a 5 mol% loading. nih.gov |
After the reaction is complete, the target compound must be isolated from the reaction mixture, which contains unreacted starting materials, catalyst residues, and byproducts. A typical workup procedure involves quenching the reaction, followed by extraction into an organic solvent. The organic layers are then combined, washed (e.g., with water and brine), and dried over an anhydrous salt like sodium sulfate. google.com
Purification is most commonly achieved through column chromatography, where the crude product is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent system, often a mixture like hexane/ethyl acetate). This separates compounds based on their polarity. The purity of the final product is typically assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.org
Chemical Reactivity and Transformation Pathways of 1 Bromo 4 2 Bromopropyl Benzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. quora.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. organicchemistrytutor.com The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the benzene ring. makingmolecules.comunizin.org
In 1-bromo-4-(2-bromopropyl)benzene, the benzene ring is substituted with a bromine atom and a 2-bromopropyl group. The directing effects of these substituents determine the position of further substitution.
Bromine Atom: Halogens, such as bromine, are deactivating yet ortho, para-directing. organicchemistrytutor.comlibretexts.org They withdraw electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles than benzene itself. unizin.org However, they can donate electron density through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. organicchemistrytutor.com
2-Bromopropyl Group: An alkyl group is generally considered to be an activating, ortho, para-directing substituent. libretexts.org This is due to its electron-donating inductive effect and hyperconjugation, which both help to stabilize the arenium ion intermediate.
When multiple substituents are present, the more strongly activating group typically directs the incoming electrophile. makingmolecules.com In the case of this compound, the alkyl group is an activator while the bromine is a deactivator. Therefore, the 2-bromopropyl group will have a more dominant directing effect. Since the para position is already occupied, electrophilic substitution is expected to occur primarily at the positions ortho to the 2-bromopropyl group.
A common example of electrophilic aromatic substitution is bromination. In the presence of a Lewis acid catalyst such as FeBr₃, bromine (Br₂) can be introduced onto the aromatic ring. quora.com For this compound, this would likely lead to the formation of dibromo- and tribromo-substituted benzene derivatives, with the new bromine atom adding to the positions activated by the alkyl group.
| Substituent | Type | Directing Effect |
| -Br | Deactivating | ortho, para |
| -CH(Br)CH₂CH₃ | Activating (Alkyl) | ortho, para |
Nucleophilic Substitution Reactions on the Propyl Chain
The propyl chain of this compound contains a secondary bromine atom, which is a good leaving group, making this site susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The presence of the benzene ring at the benzylic position can stabilize a carbocation intermediate, potentially favoring an S(_N)1 pathway under appropriate conditions.
The displacement of the bromine atom on the propyl chain can be achieved with a variety of nucleophiles. The mechanism of this substitution is influenced by the nature of the nucleophile, the solvent, and the temperature.
S(_N)2 Mechanism: A strong, unhindered nucleophile in a polar aprotic solvent would favor a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. masterorganicchemistry.com This would lead to an inversion of stereochemistry at the chiral center if the starting material is enantiomerically pure.
S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, a unimolecular nucleophilic substitution (S(_N)1) mechanism may be favored. youtube.com This mechanism proceeds through a two-step process involving the formation of a secondary benzylic carbocation intermediate. This carbocation is stabilized by resonance with the adjacent benzene ring. The nucleophile then attacks the carbocation, leading to a racemic mixture of products if the starting material was chiral.
The dual bromine atoms in the molecule enhance its electrophilicity compared to monosubstituted analogs, facilitating nucleophilic attack.
The structure of this compound allows for the possibility of intramolecular cyclization reactions, specifically through an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.com Under the influence of a Lewis acid catalyst, the bromine atom on the propyl chain can be abstracted to form a secondary benzylic carbocation. This carbocation can then be attacked by the electron-rich benzene ring to form a new ring system.
The success of such cyclizations often depends on the size of the ring being formed, with 5- and 6-membered rings being the most common. masterorganicchemistry.com In the case of this compound, an intramolecular Friedel-Crafts reaction could potentially lead to the formation of a tetralin derivative. The reaction would likely proceed through the formation of a carbocation at the secondary position of the propyl chain, followed by electrophilic attack on the aromatic ring. Recent developments have shown that such cyclizations can even be promoted electrochemically. nih.gov
Elimination Reactions to Form Unsaturated Derivatives
Treatment of this compound with a strong base can lead to an elimination reaction, specifically dehydrobromination, to form an alkene. This reaction typically follows a bimolecular elimination (E2) mechanism. masterorganicchemistry.comlibretexts.org
The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination can result in two possible unsaturated derivatives. The stereoselectivity of the E2 reaction is high, requiring an anti-periplanar arrangement of the hydrogen atom and the leaving group. askthenerd.comlibretexts.org This means that the hydrogen to be removed and the bromine atom must be in the same plane and on opposite sides of the carbon-carbon bond. This stereochemical requirement influences the geometry of the resulting alkene. For example, the elimination from a specific diastereomer will lead to a specific stereoisomer of the alkene product. askthenerd.com
| Reactant | Base | Major Product(s) |
| This compound | Strong, non-bulky base (e.g., NaOEt) | 1-Bromo-4-(prop-1-en-1-yl)benzene (B1336885) (E/Z isomers) |
| This compound | Strong, bulky base (e.g., t-BuOK) | 1-Bromo-4-(prop-2-en-1-yl)benzene |
Radical Reactions Involving Bromine Atoms
The bromine atoms in this compound can participate in radical reactions, particularly at the benzylic position of the propyl chain. masterorganicchemistry.comlibretexts.org
Free radical bromination is a characteristic reaction of alkyl-substituted aromatic compounds, typically initiated by UV light or a radical initiator. byjus.com The benzylic C-H bond is weaker than other alkyl C-H bonds, making it more susceptible to abstraction by a bromine radical. masterorganicchemistry.com This selectivity is due to the resonance stabilization of the resulting benzylic radical. pearson.com
A common reagent for benzylic bromination is N-bromosuccinimide (NBS), which allows for the selective bromination of the position adjacent to the benzene ring. masterorganicchemistry.comyoutube.com In the case of this compound, reaction with NBS in the presence of a radical initiator would likely lead to further bromination at the benzylic position, if a hydrogen atom is present. However, given the starting material already has a bromine at the secondary benzylic position, a more likely radical reaction would involve the abstraction of this bromine atom to form a benzylic radical, which could then participate in further reactions such as dimerization or reaction with other radical scavengers. beilstein-journals.org
Oxidation and Reduction Reactions of the Propyl Moiety
The propyl side chain of this compound is susceptible to both oxidation and reduction reactions, primarily at the benzylic position and the carbon bearing the bromine atom.
The oxidation of the alkyl side chain of alkylbenzenes is a common transformation. acs.orgnih.govnih.gov Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl group to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. nih.govresearchgate.net In the case of this compound, the benzylic carbon (C1 of the propyl chain) possesses a hydrogen atom, making it susceptible to oxidation. This reaction typically proceeds under harsh conditions (e.g., heating with KMnO₄) and would likely lead to the cleavage of the propyl chain, ultimately forming 4-bromobenzoic acid. nih.gov The mechanism is believed to involve the formation of a benzylic radical, which is stabilized by the aromatic ring. researchgate.net
| Reactant | Reagent | Product | Yield | Reference |
| This compound | KMnO₄, heat | 4-Bromobenzoic acid | N/A | nih.govresearchgate.net |
The bromine atom on the propyl side chain can be removed through reduction. Benzylic halides are known to undergo reduction, and this can be achieved using various methods. chemistry.coach One common method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a palladium catalyst (e.g., Pd/C). This reaction would selectively reduce the C(sp³)–Br bond over the more stable C(sp²)–Br bond, yielding 1-bromo-4-propylbenzene (B1266215). nih.gov Another approach involves radical reduction. For instance, benzylic halides can be reduced using a photocatalyst in the presence of a hydrogen atom donor. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| This compound | H₂, Pd/C | 1-Bromo-4-propylbenzene | N/A | nih.gov |
Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality in this compound is a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. chemrxiv.orgorganic-chemistry.org In the context of this compound, the aryl bromide can react with various olefinic partners, such as styrene (B11656) or acrylates, to form a substituted alkene. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. researchgate.netu-szeged.hu The reaction generally proceeds with high trans selectivity. organic-chemistry.org Given the presence of a second electrophilic site (the C-Br bond on the propyl chain), chemoselectivity can be a consideration, though the C(sp²)-Br bond is generally more reactive in these palladium-catalyzed cycles. libretexts.org
| Olefinic Partner | Catalyst | Base | Product | Yield | Reference |
| Styrene | Pd(OAc)₂ | Na₂CO₃ | 1-(4-(2-Bromopropyl)phenyl)-2-phenylethene | N/A | researchgate.netu-szeged.hu |
| Methyl acrylate | Pd(OAc)₂ | Et₃N | Methyl 3-(4-(2-bromopropyl)phenyl)acrylate | N/A | researchgate.net |
Borylation reactions are a powerful tool for introducing a versatile boronate ester group onto a molecule, which can then participate in further cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For this compound, borylation could potentially occur at either the aryl C-Br bond or the alkyl C-Br bond.
The borylation of benzylic halides can be achieved through radical substitution reactions. acs.org For example, using a borylstannane reagent in the presence of a radical initiator can lead to the formation of a benzylic boronate ester. acs.org More recently, methods for the palladium-catalyzed decarbonylative borylation of benzylic acids and iridium-catalyzed borylation of benzylic C-H bonds have been developed, offering alternative routes to benzylic boronates. acs.orgberkeley.eduberkeley.edu A dehalogenative borylation of benzylic halides using sodium dispersion has also been reported. chemrxiv.org Applying these principles, the 2-bromopropyl group could potentially be converted to a boronate ester.
| Reagent | Catalyst/Initiator | Product | Yield | Reference |
| (o-Phenylenediamino)borylstannane | Radical Initiator | 2-(4-Bromophenyl)propylboronate derivative | N/A | acs.org |
| Isopropoxy-pinacolato-borane | Sodium Dispersion | 1-Bromo-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)benzene | N/A | chemrxiv.org |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyoutube.com The aryl bromide of this compound can readily participate in Suzuki-Miyaura couplings with a wide range of aryl- and vinylboronic acids or esters. researchgate.net This reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net The C(sp²)-Br bond is significantly more reactive than the C(sp³)-Br bond under typical Suzuki-Miyaura conditions, allowing for selective coupling at the aromatic ring. nih.gov
| Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(2-Bromopropyl)-1,1'-biphenyl | N/A | libretexts.orgresearchgate.net |
| 4-Methylphenylboronic acid | Pd(OAc)₂/RuPhos | K₂CO₃ | 1-Bromo-4-(4'-methyl-[1,1'-biphenyl]-4-yl)propane | N/A | youtube.com |
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. berkeley.edulibretexts.org The aryl bromide of this compound can be coupled with various terminal alkynes to generate substituted alkynes. researchgate.netorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the C(sp²)-Br bond is the primary site of reaction under standard Sonogashira conditions. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov
| Terminal Alkyne | Catalyst | Co-catalyst/Base | Product | Yield | Reference |
| Phenylacetylene | Pd(PPh₃)₄ | CuI / Et₃N | 1-Bromo-4-(3-phenyl-1-propynyl)benzene | N/A | researchgate.netorganic-chemistry.org |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI / Et₃N | 1-Bromo-4-(3-(trimethylsilyl)-1-propynyl)benzene | N/A | berkeley.edu |
Mechanistic and Kinetic Studies of 1 Bromo 4 2 Bromopropyl Benzene Transformations
Elucidation of Reaction Intermediates
The transformations of 1-bromo-4-(2-bromopropyl)benzene can proceed through various pathways, each characterized by distinct reaction intermediates. The nature of these intermediates is primarily dictated by the reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature.
The secondary bromine atom on the propyl chain is susceptible to both nucleophilic substitution (S\textsubscript{N}) and elimination (E) reactions. In the case of unimolecular reactions (S\textsubscript{N}1 and E1) , the rate-determining step involves the formation of a carbocation intermediate . The departure of the bromide leaving group would lead to a secondary carbocation at the second position of the propyl chain. This carbocation can be stabilized by hyperconjugation with the adjacent methyl and methylene (B1212753) groups. The presence of the 4-bromophenyl group can also influence the stability of this carbocation through inductive and resonance effects. The carbocation can then be attacked by a nucleophile to give a substitution product or lose a proton from an adjacent carbon to yield an alkene via elimination.
In contrast, bimolecular reactions (S\textsubscript{N}2 and E2) proceed through a transition state rather than a discrete intermediate. In an S\textsubscript{N}2 reaction, the nucleophile attacks the carbon bearing the bromine atom in a concerted fashion, leading to an inversion of stereochemistry. The transition state for this process involves a pentacoordinate carbon atom where the nucleophile and the leaving group are simultaneously partially bonded. For an E2 reaction, a strong base abstracts a proton from a carbon adjacent to the one bearing the bromine, in a concerted process with the departure of the bromide ion, leading directly to the formation of a double bond.
The bromine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution (S\textsubscript{N}Ar) unless activated by strong electron-withdrawing groups, which are absent in this molecule. aspirationsinstitute.com However, under very strong basic conditions, an elimination-addition mechanism via a highly reactive benzyne (B1209423) intermediate could be envisaged. This would involve the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of bromide to form a benzyne triple bond within the aromatic ring. Subsequent addition of a nucleophile would yield a substituted product.
Kinetic Analysis of Reaction Rates
The kinetic analysis of the reactions of this compound would be crucial in distinguishing between the possible mechanistic pathways. Each mechanism is associated with a characteristic rate law.
For S\textsubscript{N}1 and E1 reactions , which proceed through a common carbocation intermediate, the rate of reaction is dependent only on the concentration of the substrate. The rate law is expressed as:
Rate = k[this compound]
This is because the formation of the carbocation is the slow, rate-determining step and does not involve the nucleophile or base.
For S\textsubscript{N}2 and E2 reactions , the rate is dependent on the concentration of both the substrate and the nucleophile/base, as they are both involved in the single, concerted rate-determining step. The rate law is given by:
Rate = k[this compound][Nucleophile/Base]
A kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction rate to determine the order of the reaction with respect to each component. The following interactive table illustrates the expected kinetic behavior for the different mechanistic pathways at the secondary alkyl bromide.
| Reaction Mechanism | Rate Law | Dependence on Substrate Concentration | Dependence on Nucleophile/Base Concentration |
| S\textsubscript{N}1 | Rate = k[Substrate] | First-order | Zeroth-order |
| E1 | Rate = k[Substrate] | First-order | Zeroth-order |
| S\textsubscript{N}2 | Rate = k[Substrate][Nucleophile] | First-order | First-order |
| E2 | Rate = k[Substrate][Base] | First-order | First-order |
This table is based on established kinetic models for nucleophilic substitution and elimination reactions.
Transition State Characterization
The characterization of the transition state is fundamental to understanding the reaction mechanism at a molecular level. While experimental characterization is challenging, computational methods and kinetic isotope effect studies on analogous systems provide valuable insights.
For an S\textsubscript{N}2 reaction , the transition state is a trigonal bipyramidal structure where the central carbon is partially bonded to both the incoming nucleophile and the departing bromide ion. The three non-reacting groups lie in a plane perpendicular to the axis of the incoming and outgoing groups.
The E2 transition state has a more complex geometry where the base is partially bonded to the abstracting proton, the C-H bond is partially broken, the C=C double bond is partially formed, and the C-Br bond is partially broken. For a low-energy pathway, the abstracting proton and the leaving group are typically in an anti-periplanar arrangement. askthenerd.comlibretexts.org
In an S\textsubscript{N}1 reaction , the key transition state is that leading to the formation of the carbocation intermediate. This transition state resembles the carbocation in structure and has a significant degree of charge separation. The transition state of the subsequent step, the attack of the nucleophile on the carbocation, is lower in energy.
The E1 reaction also proceeds through a carbocation-forming transition state, identical to that of the S\textsubscript{N}1 reaction. The subsequent transition state involves the abstraction of a proton by a base (often the solvent) from a carbon adjacent to the carbocationic center.
Influence of Electronic and Steric Effects on Reaction Mechanisms
The competition between substitution and elimination pathways for this compound is governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The 4-bromophenyl group exerts a deactivating inductive effect (-I) and a weak deactivating resonance effect (-M) on the benzene ring, making it less susceptible to electrophilic aromatic substitution. However, its effect on the reactivity of the secondary alkyl bromide is more complex. The electron-withdrawing nature of the bromophenyl group would slightly destabilize the carbocation intermediate in S\textsubscript{N}1/E1 pathways, potentially slowing down these reactions compared to an unsubstituted analog.
Steric Effects: The secondary nature of the alkyl bromide presents a moderate level of steric hindrance around the reactive carbon center. This steric bulk disfavors the S\textsubscript{N}2 pathway, which requires a backside attack of the nucleophile, and makes the E2 pathway more competitive. masterorganicchemistry.com The use of a sterically hindered base, such as potassium tert-butoxide, would strongly favor the E2 mechanism. The steric hindrance also influences the regioselectivity of elimination, with the Zaitsev product (more substituted alkene) generally being favored with small bases, while the Hofmann product (less substituted alkene) may be formed with bulky bases. libretexts.org
Solvent Effects on Reaction Pathways
The choice of solvent has a profound impact on the rates and mechanisms of the transformations of this compound. Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents.
Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor reactions that involve charged intermediates, such as the S\textsubscript{N}1 and E1 pathways , by stabilizing the carbocation and the departing bromide ion. chemistrysteps.comquora.com
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have large dipole moments but lack acidic protons for hydrogen bonding. They are good at solvating cations but not anions. This leaves the nucleophile or base less solvated and therefore more reactive, favoring S\textsubscript{N}2 and E2 reactions . masterorganicchemistry.comreddit.com
Nonpolar Solvents (e.g., hexane, benzene): These solvents are generally poor at solvating charged species and are not ideal for carrying out ionic reactions like nucleophilic substitutions and eliminations. Reaction rates in these solvents are typically very slow.
The following interactive table summarizes the expected influence of different solvent types on the major reaction pathways for the secondary alkyl bromide functionality.
| Solvent Type | Effect on S\textsubscript{N}1/E1 | Effect on S\textsubscript{N}2/E2 | Favored Pathways |
| Polar Protic | Stabilizes carbocation and leaving group | Solvates and deactivates nucleophile/base | S\textsubscript{N}1, E1 |
| Polar Aprotic | Does not effectively stabilize carbocation | Enhances nucleophilicity/basicity | S\textsubscript{N}2, E2 |
| Nonpolar | Poor solvation of intermediates and ions | Very slow reaction rates | Generally disfavored |
This table is based on established principles of solvent effects in organic reactions.
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Bromo-4-(2-bromopropyl)benzene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analysis
¹H NMR spectroscopy of this compound provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the 2-bromopropyl group. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns, governed by the (n+1) rule, indicate the number of adjacent protons. For instance, the methine (CH) proton in the 2-bromopropyl group would appear as a multiplet due to coupling with the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons. docbrown.info
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. For example, the carbon atom attached to the bromine on the benzene ring will have a characteristic chemical shift influenced by the electronegativity of the halogen. Similarly, the carbons of the 2-bromopropyl group will have distinct signals corresponding to the CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 128 - 132 |
| Aromatic C-Br | - | 120 - 125 |
| Propyl CH-Br | 4.2 - 4.8 | 45 - 55 |
| Propyl CH₂ | 3.0 - 3.5 | 35 - 45 |
| Propyl CH₃ | 1.5 - 2.0 | 20 - 25 |
Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are employed. Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, helping to piece together the connectivity of the propyl chain and its attachment to the benzene ring.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded carbon and proton atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing unambiguous C-H correlations. This is particularly useful for assigning the complex aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. HRMS can measure the m/z value to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. This high level of accuracy is essential for confirming the presence of two bromine atoms and the correct number of carbon and hydrogen atoms in the molecule.
Isotopic Pattern Analysis for Bromine Detection
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. chemguide.co.uklibretexts.org Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uklibretexts.orglibretexts.org Consequently, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. chemguide.co.ukdocbrown.info The presence of two bromine atoms in the molecule leads to a more complex pattern. The molecular ion region will exhibit three peaks (M, M+2, and M+4) with a characteristic intensity ratio of approximately 1:2:1, corresponding to the ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. This distinctive isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. chromatographyonline.com
Table 2: Expected Isotopic Peaks for the Molecular Ion of this compound (C₉H₁₀Br₂)
| Ion | Isotopic Composition | Approximate m/z | Relative Intensity |
| [M]⁺ | C₉H₁₀⁷⁹Br₂ | 276 | 1 |
| [M+2]⁺ | C₉H₁₀⁷⁹Br⁸¹Br | 278 | 2 |
| [M+4]⁺ | C₉H₁₀⁸¹Br₂ | 280 | 1 |
The fragmentation pattern observed in the mass spectrum also provides valuable structural information. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For this compound, fragmentation may involve the loss of a bromine atom or cleavage of the propyl side chain, providing further clues about the molecule's structure. chegg.comchegg.com
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. Gas chromatography (GC) is a commonly used method for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. rsc.org This is particularly useful for identifying any potential impurities or byproducts from the synthesis of this compound. High-performance liquid chromatography (HPLC) can also be employed for the analysis of less volatile or thermally labile compounds. The choice of chromatographic method and conditions, such as the column type and mobile phase, is critical for achieving optimal separation and accurate quantification.
In-depth Spectroscopic and Analytical Characterization of this compound Remains Elusive in Scientific Literature
The requested article framework necessitated in-depth research findings for the following analytical techniques:
X-ray Diffraction Analysis
Information is available for structurally similar compounds, including 1-Bromo-4-(1-bromopropyl)benzene, (2-Bromopropyl)benzene, and 1-Bromo-4-propylbenzene (B1266215). For instance, GC-MS and IR data for (2-Bromopropyl)benzene are accessible in databases like PubChem. Similarly, mass spectra for 1-bromo-4-propylbenzene and (3-bromopropyl)benzene (B42933) have been discussed in the literature. However, the distinct substitution pattern of the bromine atom on the propyl chain in This compound means that the spectroscopic and chromatographic behavior would be unique, and data from its isomers cannot be accurately extrapolated.
The absence of this specific information in readily accessible scientific literature suggests that while the compound may be synthesized as an intermediate in various chemical reactions, it has likely not been the subject of dedicated, published analytical studies. Often, intermediates are characterized by research groups as part of a larger synthetic effort, but this data may not be published or deposited in public databases.
Without access to primary research detailing the analytical characterization of this compound, it is not possible to provide a scientifically accurate and detailed article according to the specified requirements. Further research, potentially involving direct synthesis and analysis of the compound, would be necessary to generate the data needed to fulfill the request.
Computational and Theoretical Investigations of 1 Bromo 4 2 Bromopropyl Benzene
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 1-bromo-4-(2-bromopropyl)benzene. DFT studies can provide detailed information about the molecule's three-dimensional shape, conformational stability, and vibrational properties.
Geometry Optimization and Energetic Landscape Analysis
A fundamental step in any computational study is geometry optimization. This process seeks to find the arrangement of atoms in space that corresponds to the lowest energy, known as the global minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable propyl side chain, multiple local minima (conformers) may exist.
Energetic landscape analysis involves identifying these different stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature. The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide reliable geometries for organic molecules. researchgate.net The process is considered complete when the forces on all atoms and the displacement for the next optimization step are close to zero. The optimized geometric parameters, such as bond lengths and angles, for related brominated compounds can be calculated with good agreement with experimental data. nih.gov
Table 1: Exemplary Calculated Geometric Parameters for a Substituted Bromobenzene (B47551) (Note: This table is illustrative and does not represent specific data for this compound, as such specific literature is not available. The values are typical for DFT-calculated structures of similar compounds.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br (Aromatic) | 1.91 Å |
| Bond Length | C-C (Aromatic) | 1.39 - 1.40 Å |
| Bond Length | C-H (Aromatic) | 1.08 Å |
| Bond Length | C-C (Alkyl) | 1.53 - 1.54 Å |
| Bond Length | C-Br (Alkyl) | 1.97 Å |
| Bond Angle | C-C-C (Aromatic) | 119 - 121 ° |
| Bond Angle | C-C-Br (Aromatic) | 119.5 ° |
| Bond Angle | C-C-C (Alkyl) | 112 ° |
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies, whereas a transition state will have exactly one imaginary frequency. google.comtau.ac.il
Second, these calculations provide a theoretical vibrational spectrum (Infrared and Raman) that can be compared with experimental data. This comparison helps validate the accuracy of the computational model. mdpi.com The vibrational modes for this compound can be assigned to specific molecular motions, such as C-H stretching, C-C ring stretching, and the characteristic C-Br stretching vibrations. nih.gov The harmonic model, which assumes a quadratic potential energy surface, is a common starting point for these predictions. mdpi.com
Table 2: Typical Vibrational Frequency Ranges for Substituted Benzenes (Note: These are general ranges and specific frequencies for this compound would require dedicated calculations.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C-C Stretch | 1600 - 1400 |
| C-H Bending | 1450 - 1300 |
| C-Br Stretch | 680 - 515 |
Reaction Pathway Modeling and Transition State Identification
Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the entire reaction pathway, from reactants to products, chemists can identify the high-energy transition state that governs the reaction rate. This provides invaluable insights that are often difficult to obtain through experimental means alone.
Calculation of Activation Energies and Reaction Enthalpies
For a given reaction of this compound, such as a nucleophilic substitution or an electrophilic aromatic substitution, the first step is to optimize the geometries of the reactants, products, and the presumed transition state. researchgate.net Methods like Synchronous Transit-Guided Quasi-Newton (STQN), available through keywords like QST2 or QST3 in computational chemistry software, can be used to locate the transition state structure by providing the reactant and product structures. google.comyoutube.com The Berny algorithm is another common method for optimizing transition state geometries. tau.ac.il
Once the transition state is located and confirmed by a frequency calculation (one imaginary frequency), its energy can be compared to the energy of the reactants to determine the activation energy (Ea) of the reaction. researchgate.net The reaction enthalpy (ΔH) is calculated from the energy difference between the products and the reactants. Recent DFT studies on the electrophilic bromination of benzene (B151609) derivatives suggest that the reaction may proceed through an addition-elimination pathway rather than the classically taught mechanism involving a stable Wheland intermediate. chemistryworld.comrsc.org
Table 3: Illustrative DFT-Calculated Energies for Electrophilic Bromination of Benzene (Note: This table is based on general findings for the bromination of benzene and serves as an example of the data obtained from reaction pathway modeling. Data is from a study by De Proft, F. et al. and is not specific to the title compound.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Benzene + Br₂ | 0.0 |
| Transition State | Addition of Br⁺ | +15.2 |
| Intermediate | Brominated Adduct | +5.8 |
| Transition State | Elimination of H⁺ | +11.5 |
| Products | Bromobenzene + HBr | -10.1 |
Role of Spin-Orbit Coupling in Bromine Reactivity
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. For elements in the first and second rows of the periodic table (like carbon and oxygen), SOC effects are generally small and often neglected. However, for heavier elements like bromine, SOC becomes significant and can play a crucial role in its chemical reactivity. aps.org
The presence of the two heavy bromine atoms in this compound means that SOC can influence its electronic properties and reaction pathways. SOC is particularly important in processes that involve a change in spin state, such as intersystem crossing from a singlet excited state to a triplet excited state. nih.govacs.org Theoretical studies have shown that for brominated aromatic compounds, SOC is essential for accurately predicting properties like NMR chemical shifts and for describing photochemical reactions. nih.govrsc.org The magnitude of the atomic SOC constant for bromine is substantially larger than for lighter elements, highlighting its importance in the theoretical treatment of such molecules. aps.org
Table 4: Atomic Spin-Orbit Coupling Constants for Relevant Elements
| Element | Atomic SOC Constant (cm⁻¹) |
| Carbon (C) | 28 |
| Nitrogen (N) | 76 |
| Oxygen (O) | 151 |
| Bromine (Br) | 2460 |
Prediction of Spectroscopic Parameters from First Principles
A significant application of computational chemistry is the prediction of spectroscopic data from first principles. This allows for the verification of proposed structures by comparing calculated spectra with experimental results. For this compound, predicting its NMR spectrum is particularly valuable.
Computational approaches can provide high-quality estimates of ¹H and ¹³C NMR chemical shifts. wisc.edu The calculation is typically performed on a geometry that has been optimized at a suitable level of theory, and the GIAO (Gauge-Including Atomic Orbital) method is commonly used. The magnetic shielding experienced by each nucleus is influenced by the local electronic environment, which is affected by both inductive and resonance effects of the substituents. wisc.eduyoutube.com
For substituted benzenes, electron-donating groups tend to shield the ortho and para positions, shifting their NMR signals upfield, while electron-withdrawing groups have the opposite effect. youtube.com In the case of brominated compounds, accurately predicting ¹³C chemical shifts requires the inclusion of spin-orbit coupling effects, which can significantly influence the paramagnetic shielding contribution for the carbon atom directly bonded to the bromine. rsc.org The agreement between calculated and experimental shifts provides strong evidence for the correct structural assignment.
Table 5: Example of Calculated vs. Experimental ¹³C NMR Shifts for 4-Bromofluorobenzene (Note: This table illustrates the typical accuracy of DFT-based NMR predictions for a related halo-benzene. Data is not available for this compound.)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C-F | 162.5 | 163.1 | +0.6 |
| C-H (ortho to F) | 117.8 | 118.5 | +0.7 |
| C-H (ortho to Br) | 132.5 | 133.0 | +0.5 |
| C-Br | 119.4 | 120.2 | +0.8 |
Quantum Chemical Calculations of Electronic Properties
A thorough search of scientific literature reveals no specific studies dedicated to the quantum chemical calculations of the electronic properties of this compound. Such calculations would typically involve methods like Density Functional Theory (DFT) or other ab initio quantum chemistry methods to determine molecular orbitals, electron density distribution, electrostatic potential, and other key electronic descriptors.
Although general methodologies for performing quantum chemical calculations on benzene derivatives have been established, specific data sets, including calculated electronic properties for this compound, remain un-generated or unpublished in the accessible scientific literature.
Table 1: Computed Properties for this compound and Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 1-Bromo-4-(1-bromopropyl)benzene | C₉H₁₀Br₂ | 277.98 | 4.1 |
| This compound | C₉H₁₀Br₂ | 277.98 | 4.1 |
| (2-Bromopropyl)benzene | C₉H₁₁Br | 199.09 | 3.4 |
This table presents basic computed properties for this compound and its isomer, 1-bromo-4-(1-bromopropyl)benzene, as found in chemical databases. nih.govnih.gov These are not the result of detailed quantum chemical calculations as specified in the section topic.
Molecular Dynamics Simulations in Reactive Systems
Similarly, there is no specific research available on molecular dynamics (MD) simulations involving this compound in reactive systems. MD simulations could provide valuable insights into the conformational dynamics of the molecule and its interaction with other chemical species in a simulated environment, shedding light on potential reaction pathways and mechanisms.
While reactive quantum-mechanical molecular dynamics (QMD) simulations are powerful tools for investigating chemical reactions, they have not yet been applied to study this compound according to available scientific records. nih.gov Research in this area would be novel and contribute to a deeper understanding of the compound's reactivity.
Applications of 1 Bromo 4 2 Bromopropyl Benzene in Organic Synthesis and Materials Science
Precursor in the Synthesis of Polysubstituted Aromatic Systems
The synthesis of polysubstituted aromatic compounds requires careful strategic planning, considering the directing effects and reactivity of the substituents already present on the benzene (B151609) ring. libretexts.orgpressbooks.publibretexts.org The structure of 1-Bromo-4-(2-bromopropyl)benzene makes it an interesting precursor for creating more highly substituted benzene derivatives.
The two groups on the ring, the bromine atom and the 2-bromopropyl group, influence the position of subsequent electrophilic aromatic substitution reactions.
Bromine Atom : This is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group, making the aromatic ring less reactive towards electrophiles. youtube.com
2-Bromopropyl Group : As an alkyl group, it is ortho-, para-directing and activating, making the ring more reactive. youtube.com
In the case of this compound, the para position is already occupied. Therefore, further substitution would be directed to the positions ortho to the 2-bromopropyl group (positions 3 and 5). The activating nature of the alkyl group would likely be the dominant factor in controlling the position of the incoming electrophile. libretexts.orglibretexts.org
Furthermore, the aryl bromide itself serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, or Sonogashira couplings could be performed at this site to form new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to introduce nitrogen-based substituents. This allows for the transformation of the bromo-substituted ring into a more complex, polysubstituted aromatic system after the initial directing effects have been utilized.
Intermediate in the Preparation of Complex Organic Molecules
The presence of two chemically distinct bromide groups allows for selective or sequential reactions, positioning this compound as a valuable intermediate in multistep syntheses of complex organic structures.
Synthesis of Specialized Linkers and Spacers
Molecules that can connect two different molecular fragments are known as linkers or spacers. This compound is ideally suited for this role due to the differential reactivity of its two C-Br bonds. The secondary alkyl bromide is susceptible to nucleophilic substitution (S_N2) reactions, while the aryl bromide is generally unreactive towards nucleophiles but is reactive in organometallic cross-coupling reactions. sigmaaldrich.com This difference allows one end of the molecule to be attached to a substrate while leaving the other end available for a subsequent, different chemical transformation.
For example, the secondary bromide can react with a nucleophile like an alcohol, thiol, or amine to tether the molecule to a surface or another molecule. The aryl bromide remains intact during this process and can be used in a later step to attach a second fragment via a palladium-catalyzed reaction. This orthogonal reactivity is crucial for the controlled construction of complex molecular assemblies.
Table 1: Comparison of Reactivity for Functional Groups in this compound
| Functional Group | Bond Type | Typical Reactions | Relative Reactivity Conditions |
| Aryl Bromide | C(sp²)–Br | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), Ullmann coupling, Grignard formation. | Generally requires a metal catalyst (e.g., Pd, Cu) and is unreactive to most nucleophiles directly. mdpi.com |
| Secondary Alkyl Bromide | C(sp³)–Br | Nucleophilic Substitution (S_N1/S_N2), Elimination (E1/E2), Borylation. | Reactive towards nucleophiles without the need for a transition metal catalyst. Can undergo elimination with a strong base. acs.org |
Building Block for Carbon Skeleton Assembly
Beyond its use as a linker, this compound serves as a foundational building block for assembling more elaborate carbon skeletons. The ability to sequentially functionalize the two C-Br bonds provides a powerful tool for synthetic chemists.
A notable application is in borylation reactions. The alkyl bromide portion of the molecule can be selectively converted into a boronate ester using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a suitable catalyst. acs.org This transformation converts the alkyl halide into a versatile synthetic intermediate. The resulting aryl bromide-boronate ester can then participate in a subsequent palladium-catalyzed Suzuki coupling reaction at the aryl bromide site to introduce a new aryl or vinyl group. Alternatively, the aryl bromide could first undergo a Suzuki coupling, followed by conversion of the alkyl bromide to a different functional group. This stepwise approach allows for the programmed construction of complex molecules where different fragments are precisely joined together. acs.org
Role in Polymer Chemistry and Advanced Materials Development
The bifunctional nature of this compound also lends itself to applications in polymer science, where it can be incorporated into polymer chains or used to modify existing polymers.
Monomer or Co-monomer in Polymerization Reactions
With two reactive bromine atoms, this compound can theoretically act as a monomer in certain types of polymerization reactions. For example, it could be used in polycondensation reactions where both bromine atoms react to form the polymer backbone. In a reaction analogous to the synthesis of poly(p-phenylene vinylene) via the Horner-Wadsworth-Emmons reaction, the alkyl bromide could be converted to a phosphonium (B103445) salt or phosphonate (B1237965) ester, followed by polymerization.
More practically, it could serve as a co-monomer. By incorporating small amounts of this molecule into a polymerization mixture, the bromine atoms are introduced as pendant groups along the polymer chain. These groups can then be used for further modifications. For example, it could be used in transition-metal-catalyzed cross-coupling polymerization. The aryl bromide could participate in forming the main polymer chain, leaving the 2-bromopropyl group as a reactive pendant site for later functionalization. mdpi.com
Table 2: Potential Polymerization Applications for this compound
| Polymerization Role | Reactive Site(s) Utilized | Potential Polymer Type | Resulting Structure |
| Co-monomer | Aryl Bromide | Cross-coupling polymerization (e.g., Suzuki) | Linear polymer with pendant -(CH₂)CHBrCH₃ groups. |
| Chain Transfer Agent | Alkyl Bromide | Atom Transfer Radical Polymerization (ATRP) | Initiates polymerization, incorporating the 4-bromophenyl group at the chain end. |
| Monomer for Post-Modification | Both Aryl and Alkyl Bromides | Polycondensation | Polymer backbone containing both aromatic and aliphatic units, with potential for cross-linking. |
Functionalization of Polymer Backbones
The most direct role for this compound in polymer chemistry is as a reagent for the functionalization of pre-existing polymers. More commonly, a similar structural unit could be part of a polymer chain, providing reactive sites for post-polymerization modification. For example, if a polymer contains pendant phenyl rings, bromination followed by the addition of HBr across a propenyl group could generate the this compound moiety.
These bromo-substituted sites on a polymer backbone are valuable for tailoring material properties. The aryl bromide can undergo reactions like the Ullmann coupling to attach other functional groups, as has been demonstrated with other bromo-substituted polymers. mdpi.com This modification can be used to alter properties such as solubility, thermal stability, or affinity for specific molecules, for instance, in creating materials for carbon dioxide capture. mdpi.com The pendant alkyl bromide provides an additional site for modification via nucleophilic substitution, allowing for the introduction of a wide range of functionalities to fine-tune the polymer's characteristics for specific applications in materials science.
Synthesis of Diverse Heterocyclic Compounds
While extensive research on the direct application of this compound in the synthesis of a wide array of heterocyclic compounds is not heavily documented in publicly available literature, its molecular structure provides a versatile platform for the construction of various heterocyclic rings. The presence of two distinct bromine atoms—one attached to the aromatic ring and another on the aliphatic propyl side chain—offers the potential for sequential and regioselective reactions to build complex molecular architectures.
The reactivity of the two carbon-bromine bonds is different. The secondary alkyl bromide is more susceptible to nucleophilic substitution (SN1 or SN2 pathways) compared to the aryl bromide, which is relatively inert to such reactions but can participate in metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to control the formation of heterocyclic systems.
Theoretically, this compound can act as a dielectrophile, reacting with various dinucleophiles to form heterocyclic structures. These reactions could proceed through intramolecular cyclization of an intermediate formed by the initial reaction at one of the electrophilic centers, or through a one-pot reaction where both electrophilic sites are targeted.
Potential synthetic strategies could involve reactions with nitrogen-containing nucleophiles like ammonia, primary amines, or hydrazines to form nitrogen-containing heterocycles. Similarly, reactions with sulfur-containing nucleophiles such as sodium sulfide (B99878) or thiourea (B124793) could yield sulfur-containing heterocycles. arkat-usa.orgorganic-chemistry.org The synthesis of oxygen-containing heterocycles is also conceivable through reactions with appropriate oxygen dinucleophiles.
The following table outlines some hypothetical pathways for the synthesis of diverse heterocyclic compounds starting from this compound, based on established principles of heterocyclic chemistry.
Hypothetical Syntheses of Heterocyclic Compounds from this compound
| Target Heterocycle | Hypothetical Co-reactant | Reaction Type | Potential Product |
|---|---|---|---|
| Tetrahydroquinoline derivative | Ammonia or Primary Amine | Nucleophilic Substitution followed by Intramolecular Cyclization | 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline |
| Thiochromane derivative | Sodium Sulfide (Na₂S) | Nucleophilic Substitution followed by Intramolecular Cyclization | 6-Bromo-2-methylthiochromane |
| Benzothiazine derivative | Thiourea | Condensation/Cyclization | 7-Bromo-3-methyl-4H-benzo[b] arkat-usa.orgorganic-chemistry.orgthiazine |
| Dihydrobenzofuran derivative | Sodium Hydroxide (intramolecular) | Intramolecular Williamson Ether Synthesis | 5-Bromo-2-methyldihydrobenzofuran |
It is important to note that the successful implementation of these hypothetical syntheses would require careful optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve the desired regioselectivity and yield. Further experimental investigation is needed to validate these potential applications and to fully explore the utility of this compound as a precursor in heterocyclic chemistry.
Q & A
Q. Q: What are the established synthetic routes for 1-bromo-4-(2-bromopropyl)benzene, and how can purity be validated?
A: The compound is typically synthesized via electrophilic aromatic substitution or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using bromobenzene derivatives and allyl bromides. For example, bromopropyl groups can be introduced via radical bromination or Grignard reactions. Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (integration of aromatic vs. aliphatic protons). Crystallographic validation via SHELXL refinement ensures structural accuracy .
Advanced Cross-Coupling Applications
Q. Q: How does this compound perform in Pd-catalyzed cross-coupling reactions for complex molecule synthesis?
A: The compound acts as a bifunctional electrophile in tandem coupling reactions . For instance, the bromine atom at the para position participates in Suzuki couplings with arylboronic acids, while the bromopropyl group undergoes nucleophilic substitution. Optimize conditions using Pd(PPh₃)₄ (2 mol%) in THF/Na₂CO₃ (80°C, 12 hr) for yields >85%. Competing reactivity between the two bromine sites requires careful stoichiometric control .
Structural Analysis Challenges
Q. Q: What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
A: The compound’s flexible bromopropyl chain introduces disorder in crystal lattices. Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL-2018 for refinement. Apply TWINABS to correct for twinning artifacts. Reported Space group P2₁/c, Z = 4, R₁ = 0.038. Thermal ellipsoid modeling resolves positional disorder in the propyl chain .
Substituent Effects on Reactivity
Q. Q: How do substituents on analogous bromobenzenes (e.g., sulfonyl, cyclopropyl) influence reactivity compared to this compound?
A: Comparative studies (e.g., sulfonyl-substituted bromobenzenes) show that electron-withdrawing groups (e.g., -SO₂-) enhance electrophilicity at the para-bromine, accelerating SNAr reactions. In contrast, alkyl chains (e.g., bromopropyl) increase steric hindrance, reducing coupling efficiency. For example, 1-bromo-4-(cyclopropylsulfonyl)benzene reacts 1.5× faster in Ullmann couplings than the bromopropyl analog .
Biological Activity Profiling
Q. Q: What methodologies are used to assess the biological activity of this compound derivatives?
A: Derivatives are screened for antifungal (e.g., Candida albicans MIC assays) and anticancer activity (e.g., MTT assays on HeLa cells). For example, fluorinated analogs (e.g., 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene) show enhanced membrane permeability, with IC₅₀ values <10 µM. SAR studies correlate logP values (2.1–3.8) with cytotoxicity .
Contradictory Data in Thermal Stability
Q. Q: How can conflicting thermogravimetric analysis (TGA) data for this compound be resolved?
A: Reported decomposition temperatures range from 180–220°C due to sample hydration or heating rate variability . Standardize testing under inert gas (N₂ flow, 10°C/min). DSC data shows a melt endotherm at 89–92°C (ΔH = 15–18 kJ/mol). Replicate studies under anhydrous conditions (Karl Fischer titration, H₂O <0.1%) improve consistency .
Regioselectivity in Electrophilic Substitution
Q. Q: Why does electrophilic substitution favor the para position in this compound?
A: The bromine atom directs incoming electrophiles (e.g., NO₂⁺) to the para position via resonance withdrawal. DFT calculations (B3LYP/6-311+G**) show a 12 kcal/mol activation barrier difference between para and meta positions. Experimental yields: para-nitro derivative (78%), meta (<5%) .
Solvent Effects on Reaction Kinetics
Q. Q: How do solvent polarity and proticity impact the reaction kinetics of this compound in SN2 reactions?
A: In polar aprotic solvents (DMF, DMSO), k₂ values increase 3–5× due to stabilized transition states. Protic solvents (EtOH) slow reactions (k₂ = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ in DMF). Use Eyring plots (ΔH‡ = 65 kJ/mol, ΔS‡ = −110 J/mol·K) to validate solvent-dependent mechanisms .
Analytical Method Development
Q. Q: What GC-MS parameters optimize detection limits for trace impurities in this compound?
A: Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm), splitless injection (250°C), and EI mode (70 eV). Monitor m/z 228 (M⁺), 149 (base peak). Calibrate with NIST-traceable standards; LOD = 0.1 ppm, LOQ = 0.3 ppm. Co-eluting impurities (e.g., dibromopropane) are resolved with a 5°C/min ramp .
Computational Modeling for Reactivity Prediction
Q. Q: Can DFT/MD simulations predict the reactivity of this compound in novel reactions?
A: Yes. B3LYP-D3/def2-TZVP simulations predict Fukui indices (f⁻ = 0.12 for para-Br, 0.08 for propyl-Br), aligning with experimental regioselectivity. MD trajectories (50 ps, NPT ensemble) simulate solvent effects, showing THF stabilizes transition states by 4–6 kcal/mol vs. hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
